Tridecanenitrile

Description

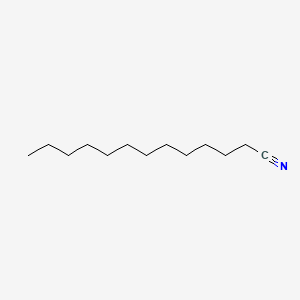

Structure

3D Structure

Properties

IUPAC Name |

tridecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJHMKQSIBMURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060876 | |

| Record name | Tridecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | Tridecanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-60-7, 68424-73-7 | |

| Record name | Tridecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIDECANENITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitriles, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitriles, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN4CW7SV8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tridecanenitrile physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of Tridecanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₁₃H₂₅N), a long-chain aliphatic nitrile, serves as a versatile intermediate in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals. Its unique combination of a long, nonpolar alkyl chain and a reactive polar nitrile functional group imparts specific physicochemical properties that are of significant interest in organic and medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications and safety considerations.

Introduction

This compound, also known as dodecyl cyanide, is a saturated fatty nitrile characterized by a thirteen-carbon chain with a terminal cyano group.[1] This structure confers both lipophilic and polar characteristics to the molecule, making it soluble in a range of organic solvents while being practically insoluble in water.[1][2] The nitrile group is a key functional moiety that can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition reactions, making this compound a valuable building block in multi-step syntheses.

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. The long alkyl chain results in a relatively high boiling point and melting point compared to shorter-chain nitriles, a consequence of increased van der Waals forces.[3] The polar nitrile group contributes to a significant dipole moment, leading to strong dipole-dipole interactions between molecules.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₅N | [4][5] |

| Molecular Weight | 195.35 g/mol | [4][5] |

| CAS Number | 629-60-7 | [4] |

| IUPAC Name | This compound | [6] |

| Synonyms | Dodecyl cyanide, n-Dodecyl cyanide, 1-Cyanododecane, Tridecanonitrile | [1][6] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Faint | [1] |

| Melting Point | 9-10 °C | [2][7] |

| Boiling Point | 293 °C at 760 mmHg; 152 °C at 10 mmHg | [2] |

| Density | Data not consistently available | |

| Solubility | Insoluble in water; soluble in alcohol and ether | [1][2] |

| logP (o/w) | 5.271 (estimated) | [2] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is centered around the electrophilic carbon and the nucleophilic nitrogen of the cyano group. This functional group can be readily transformed into other valuable moieties, highlighting its importance in synthetic chemistry.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic substitution of an alkyl halide with a cyanide salt, a variant of the Kolbe nitrile synthesis.

Experimental Protocol: Synthesis of this compound from 1-Bromododecane

Objective: To synthesize this compound via nucleophilic substitution of 1-bromododecane with sodium cyanide.

Materials:

-

1-Bromododecane

-

Sodium cyanide (Caution: Highly toxic)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromododecane (1 equivalent) in anhydrous DMSO.

-

Carefully add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Synthesis of this compound via Nucleophilic Substitution.

Key Reactions of this compound

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This is a fundamental transformation in organic synthesis.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to tridecanoic acid.

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) with a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the organic layer or by TLC/GC analysis.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude tridecanoic acid.

-

The product can be further purified by recrystallization.

The reduction of nitriles is a common route to primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.

Sources

- 1. Structure-toxicity relationship of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teratogenic effects of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. epa.gov [epa.gov]

- 5. This compound [webbook.nist.gov]

- 6. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tridecanenitrile (CAS 629-60-7) for Advanced Research and Development

This guide provides a comprehensive technical overview of Tridecanenitrile (CAS 629-60-7), a long-chain aliphatic nitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis and purification protocols, detailed analytical methodologies, and the strategic applications of this versatile molecule, particularly its role as a synthetic intermediate.

Core Molecular and Physical Characteristics

This compound, also known as dodecyl cyanide, is a saturated fatty nitrile with a 13-carbon chain.[1][2] Its long aliphatic nature renders it insoluble in water but soluble in organic solvents like ethanol and ether.[1] This lipophilicity is a key characteristic influencing its applications, particularly in modulating the pharmacokinetic profiles of potential drug candidates.[3][4]

Physicochemical Data Table

| Property | Value | Source(s) |

| CAS Number | 629-60-7 | [1] |

| Molecular Formula | C₁₃H₂₅N | [1][2] |

| Molecular Weight | 195.35 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 152 °C at 10 mmHg | [5] |

| Melting Point | 9-10 °C | [6] |

| Density | 0.83 g/cm³ | [7] |

| Refractive Index | 1.4370-1.4410 | [7] |

| Solubility | Insoluble in water; Soluble in alcohol | [1][6] |

| LogP | 5.271 (estimated) | [7] |

Synthesis and Purification: Pathways to High-Purity this compound

The synthesis of this compound can be approached through several established methods for nitrile formation. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two of the most common and reliable methods are the Kolbe nitrile synthesis and the dehydration of amides.

Synthesis via Kolbe Nitrile Synthesis

This method involves the nucleophilic substitution of an alkyl halide with a cyanide salt. For this compound, the reaction proceeds by treating 1-bromododecane with sodium cyanide. The SN2 mechanism is favored, where the cyanide ion's more nucleophilic carbon atom attacks the primary alkyl halide.[8][9]

Caption: Workflow for the Kolbe synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a suitable polar aprotic solvent such as ethanol.[6][10]

-

Addition of Alkyl Halide: Slowly add 1-bromododecane (1 equivalent) to the stirred cyanide solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.[11] The organic layer contains the crude this compound.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis via Dehydration of Tridecanamide

This method involves the removal of a water molecule from the corresponding primary amide, tridecanamide.[6][12][13] Various dehydrating agents can be employed, with phosphorus pentoxide (P₄O₁₀) being a classic and effective choice.[6][13]

Caption: Dehydration of tridecanamide to yield this compound.

-

Mixing: In a distillation flask, thoroughly mix solid tridecanamide (1 equivalent) with phosphorus pentoxide (P₄O₁₀, 1.5-2 equivalents).[6]

-

Heating: Gently heat the solid mixture. As the reaction proceeds, the this compound will form as a liquid.

-

Distillation: The product can be directly distilled from the reaction mixture.[6] Collect the distillate.

-

Purification: The collected nitrile may be further purified as described in the following section.

Purification of this compound

High purity is often essential for subsequent applications, particularly in drug development.[14] The primary method for purifying this compound is fractional distillation under reduced pressure.[15][16]

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation.

-

Distillation: Introduce the crude this compound into the distillation flask. Apply a vacuum and gradually heat the flask.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., 152 °C at 10 mmHg).[5] Discard any initial lower-boiling fractions and any higher-boiling residue.

-

Recrystallization (Optional): For obtaining highly pure solid material, recrystallization from a suitable solvent can be performed, especially at temperatures below its melting point.[17] Given its low melting point, this is typically performed at low temperatures.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and assess the purity of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identifying this compound and determining its purity.[7][18] The gas chromatogram will show the retention time of the compound, while the mass spectrum provides its fragmentation pattern, which is characteristic of its molecular structure.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating long-chain aliphatic compounds.[18]

-

Carrier Gas: Helium is commonly used.[19]

-

Injector Temperature: Typically set around 250 °C.[18]

-

Oven Program: A temperature gradient, for example, starting at 75 °C and ramping up to 280 °C, allows for good separation.[18]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is standard.

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 195. The fragmentation pattern will exhibit characteristic losses of alkyl fragments from the long carbon chain. A significant M-1 peak due to the loss of an alpha-hydrogen is also common for nitriles.[20]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[12][21][22]

-

C≡N Stretch: A sharp, strong absorption band in the region of 2240-2260 cm⁻¹ is characteristic of the nitrile group in a saturated aliphatic compound.[21]

-

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are due to the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the long alkyl chain.[12][23]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule.[1][8][9][24][25]

-

Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the range of 115-125 ppm.[20]

-

Aliphatic Carbons: The carbons of the long alkyl chain will appear in the upfield region (10-40 ppm).[8][24] The chemical shifts of the individual methylene groups will be very similar, often resulting in a dense cluster of peaks. The terminal methyl carbon will be the most upfield signal. The carbon adjacent to the nitrile group will be slightly deshielded compared to the other methylene carbons.[24]

Applications in Research and Drug Development

The nitrile functional group is a versatile pharmacophore and a valuable synthetic intermediate in medicinal chemistry.[3][4][26][27] Long-chain aliphatic nitriles like this compound serve as important building blocks in the synthesis of more complex molecules with potential therapeutic applications.[14][][29]

Synthetic Intermediate for Primary Amines and Carboxylic Acids

The nitrile group can be readily transformed into other key functional groups, primarily primary amines and carboxylic acids.[30]

-

Reduction to Primary Amines: this compound can be reduced to tridecylamine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Primary amines are fundamental components of many pharmaceuticals.

-

Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of this compound yields tridecanoic acid.[30] Carboxylic acids are also prevalent in drug molecules, often involved in binding interactions with biological targets.[31]

Caption: Key synthetic transformations of this compound.

Role in Modulating Physicochemical Properties

The introduction of a long aliphatic chain, such as the one in this compound, can significantly increase the lipophilicity of a molecule.[3] This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. By incorporating a tridecyl moiety derived from this compound, medicinal chemists can fine-tune the lipophilicity of a drug candidate to optimize its pharmacokinetic profile.

The Nitrile Group as a Pharmacophore

The nitrile group itself can participate in important interactions with biological targets. It can act as a hydrogen bond acceptor and its linear geometry allows it to fit into specific binding pockets.[5] Furthermore, the nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group.[31]

Safety and Handling

This compound, like other aliphatic nitriles, should be handled with appropriate safety precautions. While the toxicity of long-chain nitriles is generally lower than their short-chain counterparts, they can still pose hazards.[3][4][32][33]

Hazard Identification and GHS Classification

-

Acute Toxicity: May be harmful if swallowed.[1]

-

Environmental Hazard: May cause long-lasting harmful effects to aquatic life.[1]

Recommended Handling Procedures

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 629-60-7) is a valuable long-chain aliphatic nitrile with well-defined chemical and physical properties. Its synthesis is achievable through standard organic chemistry methodologies, and it can be purified to a high degree using techniques like vacuum distillation. The analytical characterization of this compound is straightforward with modern spectroscopic and chromatographic methods. For researchers and professionals in drug development, this compound represents a key synthetic intermediate for the introduction of long alkyl chains and for the generation of primary amines and carboxylic acids, which are crucial functionalities in a wide array of bioactive molecules. Its careful handling is essential to ensure laboratory safety. This guide provides the foundational technical knowledge required for the effective and safe utilization of this compound in advanced research and development settings.

References

-

Willhite, C. C., Ferm, V. H., & Smith, R. P. (1981). Teratogenic effects of aliphatic nitriles. Teratology, 23(3), 317–323. ([Link])

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link].

-

Ahmed, A. E., & Trieff, N. M. (1981). Comparative toxicities of aliphatic nitriles. Toxicology and Applied Pharmacology, 59(3), 589–602. ([Link])

-

Fleming, F. F., & Yao, L. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. ([Link])

-

National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. National Academies Press (US). ([Link])

-

Bus, J., & Gibson, J. E. (1986). Relationships between toxicity and structure of aliphatic nitriles. Fundamental and Applied Toxicology, 7(4), 690–697. ([Link])

-

Wikipedia. (2023, December 2). Kolbe nitrile synthesis. In Wikipedia. ([Link])

-

Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis. ([Link])

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. ([Link])

-

YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. The Organic Chemistry Tutor. ([Link])

-

Tanii, H., & Hashimoto, K. (1984). Structure-toxicity relationship of aliphatic nitriles. Toxicology Letters, 22(2), 267–272. ([Link])

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. ([Link])

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. ([Link])

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. ([Link])

-

Organic Syntheses. (n.d.). α-Cyclohexylphenylacetonitrile. ([Link])

-

Organic Syntheses. (n.d.). Trimethylene cyanide. ([Link])

-

Hu, Y. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma. LinkedIn. ([Link])

-

Anitha, S., Vaideki, K., Prabhu, S., et al. (2019). ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (C-H) Formation and Carboxyl Content during the Ageing of DC Air Plasma Treated Cotton Cellulose and Its Impact on Hydrophilicity. Journal of Molecular Structure, 1180, 378-391. ([Link])

-

ResearchGate. (n.d.). ATR-FTIR spectroscopy shows (a) the appearance of the nitrile group... [Image]. ([Link])

-

Wisdomlib. (2025, October 25). Aliphatic C-H stretching: Significance and symbolism. ([Link])

-

VPL. (n.d.). Acetonitrile (CH3CN). ([Link])

-

MySkinRecipes. (n.d.). This compound. ([Link])

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. ([Link])

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. ([Link])

-

Agilent. (2016, September 1). Chemical Purity Analysis. ([Link])

- Google Patents. (n.d.). Process for reductive hydrolysis of nitriles. ()

-

A.C.S. Omega. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ACS Omega, 2(12), 8936-8943. ([Link])

- Google Patents. (n.d.).

-

Clark, J. (n.d.). The preparation of nitriles. Chemguide. ([Link])

-

Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. ([Link])

-

ACS Omega. (2017, December 15). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ([Link])

-

Britannica. (2025, December 12). Carboxylic acid - Nitriles, Synthesis, Reactions. ([Link])

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. ([Link])

-

Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. ([Link])

-

AZoM. (2013, February 11). Ensuring Purity of Gases for Gas Chromatography. ([Link])

-

Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. ([Link])

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. ([Link])

-

Chemistry LibreTexts. (2024, March 17). 20.1: Naming Carboxylic Acids and Nitriles. ([Link])

-

Organic Syntheses. (n.d.). 2-Propynenitrile, 3-phenyl-. ([Link])

-

Organic Syntheses. (n.d.). [ - 1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy-. ([Link])

-

YouTube. (2015, September 19). Using Fractional Distillation for Purification of Hydrobromic acid. NurdRage. ([Link])

-

National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). ([Link])

Sources

- 1. Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. uoguelph.ca [uoguelph.ca]

- 3. Relationships between toxicity and structure of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Aliphatic C-H stretching: Significance and symbolism [wisdomlib.org]

- 13. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 14. nbinno.com [nbinno.com]

- 15. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reagents & Solvents [chem.rochester.edu]

- 18. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. azom.com [azom.com]

- 20. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. researchgate.net [researchgate.net]

- 23. ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (C-H) Formation and Carboxyl Content during the Ageing of DC Air Plasma Treated Cotton Cellulose and Its Impact on Hydrophilicity | Organic Polymer Material Research [journals.bilpubgroup.com]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Teratogenic effects of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 29. mlunias.com [mlunias.com]

- 30. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]

- 31. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Structure-toxicity relationship of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Tridecanenitrile molecular weight and formula

An In-depth Technical Guide to the Molecular Formula and Weight of Tridecanenitrile

Introduction

This compound (CAS No. 629-60-7), also known as n-dodecyl cyanide, is a long-chain aliphatic nitrile.[1][2] Comprising a thirteen-carbon chain with a terminal cyano (-C≡N) group, this compound serves as a valuable intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[2] For researchers and drug development professionals, a precise understanding of its fundamental molecular properties, such as formula and molecular weight, is critical for stoichiometric calculations, analytical characterization, and the design of novel molecular entities. The nitrile functional group itself is a key structural element in numerous bioactive molecules, influencing lipophilicity, metabolic stability, and target binding, making its derivatives relevant in medicinal chemistry.[3][4][5]

This guide provides a comprehensive overview of the molecular formula and weight of this compound, details its physicochemical properties, outlines an experimental protocol for molecular weight verification, and discusses its relevance in the broader context of chemical research.

Chemical Formula and Molecular Structure

The identity of a chemical compound is fundamentally defined by its molecular formula and the arrangement of its constituent atoms.

Molecular Formula: C₁₃H₂₅N[1][6][7]

This formula indicates that each molecule of this compound contains:

-

13 Carbon (C) atoms

-

25 Hydrogen (H) atoms

-

1 Nitrogen (N) atom

Chemical Structure this compound consists of a saturated 12-carbon alkyl chain (dodecyl group) attached to the carbon atom of a cyano group.[2] This linear structure is key to its physical properties, such as its liquid state at room temperature and solubility in organic solvents.[1][2]

Chemical Identifiers For unambiguous identification across databases and literature, the following identifiers are used:

-

IUPAC Name: this compound[1]

-

Canonical SMILES: CCCCCCCCCCCCC#N[8]

-

InChI: InChI=1S/C13H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-12H2,1H3[7]

-

InChIKey: WKJHMKQSIBMURP-UHFFFAOYSA-N[7]

Caption: 2D structure of this compound (C₁₃H₂₅N).

Molecular Weight Calculation

The molecular weight (MW) is a critical parameter derived from the molecular formula. It is calculated by summing the atomic weights of all atoms in the molecule. Using the standard atomic weights (C: ~12.011 u, H: ~1.008 u, N: ~14.007 u), the molecular weight is determined.

| Component | Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 25 | 1.008 | 25.200 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Total | - | - | 195.350 |

Different databases provide slightly varied computed molecular weights due to differences in the precision of atomic weights used.

For most laboratory applications, a value of 195.34 g/mol or 195.35 g/mol is sufficiently accurate.[1][2]

Physicochemical Properties

A summary of key physical and chemical properties is essential for handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Melting Point | 9.7 °C | [6] |

| Boiling Point | 293.0 °C @ 760 mm Hg | [9] |

| 115-118 °C @ 0.01 Torr | [6] | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [2][9] |

| CAS Number | 629-60-7 | [1][2][6][7] |

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Rationale: Mass spectrometry is the definitive analytical technique for determining the molecular weight of a compound. For a moderately volatile and stable molecule like this compound, Electron Ionization (EI) is a robust method. It provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), directly confirming the molecular weight.

Objective: To verify the molecular weight of a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane. The high dilution prevents detector saturation.

-

-

Instrument Setup (GC-MS):

-

Gas Chromatograph (GC):

-

Injector: Set to 250°C to ensure rapid volatilization.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min. This separates the analyte from any solvent impurities.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns and allows for library matching.

-

Source Temperature: Set to 230°C.

-

Mass Analyzer: Set to scan a mass range of m/z 40-300 to ensure capture of the molecular ion and any significant fragments.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire data throughout the GC run. This compound will elute from the column at a specific retention time, at which point the mass spectrometer will acquire its mass spectrum.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Locate the molecular ion peak (M⁺). For this compound (C₁₃H₂₅N), this peak should appear at an m/z value corresponding to its molecular weight, approximately 195.3.

-

Observe the isotopic pattern to further confirm the elemental composition.

-

Analyze the fragmentation pattern for characteristic nitrile fragments.

-

Caption: Workflow for molecular weight verification via GC-MS.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1] It may cause irritation to the eyes, skin, and respiratory tract.[10] Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[10] All work should be conducted in a well-ventilated area or a chemical fume hood.[10]

Conclusion

This compound is a well-defined chemical compound with a molecular formula of C₁₃H₂₅N and a molecular weight of approximately 195.34 g/mol .[1][6] These fundamental properties are the bedrock for its use in quantitative chemical synthesis and analysis. For professionals in research and drug development, the ability to confirm these values through standard analytical techniques like mass spectrometry is a routine but crucial step in ensuring the quality and integrity of their work. The presence of the nitrile group makes this and similar long-chain molecules interesting scaffolds for further chemical exploration, where precise characterization remains paramount.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12390, this compound. Retrieved January 7, 2026, from [Link].

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 7, 2026, from [Link].

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved January 7, 2026, from [Link].

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link].

-

Chemspace. (n.d.). This compound - C13H25N. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90818, 2-Tridecenenitrile. Retrieved January 7, 2026, from [Link].

-

The Good Scents Company. (n.d.). tridecane nitrile, 629-60-7. Retrieved January 7, 2026, from [Link].

-

The Good Scents Company. (n.d.). waxy nitrile, 22629-49-8. Retrieved January 7, 2026, from [Link].

- Generic MSDS Provider. (n.d.). Tridec-2-Enenitrile - Material Safety Data Sheet (MSDS).

- Wiley Online Library. (2026). The importance of nitrile functionality: FDA-approved small molecules from 2021 to 2024.

-

Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Retrieved January 7, 2026, from [Link].

-

Royal Society of Chemistry. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. Retrieved January 7, 2026, from [Link].

-

ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved January 7, 2026, from [Link].

Sources

- 1. This compound | C13H25N | CID 12390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 629-60-7: this compound | CymitQuimica [cymitquimica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound - C13H25N | CSSB00011217930 [chem-space.com]

- 9. tridecane nitrile, 629-60-7 [thegoodscentscompany.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Thermal Properties of Tridecanenitrile

Introduction: The Significance of Tridecanenitrile in Modern Research and Development

This compound (CH₃(CH₂)₁₁CN), also known as n-dodecyl cyanide, is a long-chain aliphatic nitrile that serves as a crucial building block and intermediate in various fields, particularly in organic synthesis, materials science, and pharmaceutical development.[1] Its bifunctional nature, characterized by a long, nonpolar alkyl chain and a highly polar nitrile group, imparts unique physicochemical properties that are leveraged in the synthesis of amines, amides, and carboxylic acids.[2] In the realm of drug discovery, the nitrile moiety is a key pharmacophore in numerous therapeutic agents, contributing to enhanced metabolic stability, improved binding affinity to target proteins, and favorable pharmacokinetic profiles.[3][4] A thorough understanding of the fundamental thermal properties of this compound, namely its boiling and melting points, is paramount for its effective utilization in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of these properties, the methodologies for their determination, and the underlying structure-property relationships that govern them.

Physicochemical Properties of this compound

This compound is typically a colorless to pale yellow, clear liquid under standard conditions.[1][2] Its molecular structure consists of a thirteen-carbon chain with a terminal cyano group (-C≡N).

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₅N | [5] |

| Molecular Weight | 195.34 g/mol | |

| CAS Number | 629-60-7 | [5] |

Melting Point of this compound: A Transition to the Solid State

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range.[6] The melting point is a critical parameter for the purification of this compound by crystallization and for its handling and storage in solid form.

Reported Melting Point Values

| Melting Point (°C) | Conditions | Source(s) |

| 9.7 | Not specified | [5] |

| 9.0 - 10.0 | @ 760.00 mm Hg | [2] |

| 10 | Not specified | [7] |

| 8 - 9 | Not specified | [6] |

The slight variations in the reported melting points can be attributed to differences in the purity of the samples and the experimental methods used for determination.

Boiling Point of this compound: The Liquid-Vapor Transition

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] This property is fundamental for the purification of this compound by distillation and for predicting its volatility. It is crucial to note that the boiling point is highly dependent on the ambient pressure.

Reported Boiling Point Values

| Boiling Point (°C) | Pressure | Source(s) |

| 293.00 | @ 760.00 mm Hg | [2] |

| 275 | Not specified | [7] |

| 152.00 | @ 10.00 mm Hg | [2] |

| 115-118 | @ 0.01 Torr | [5] |

The significant decrease in boiling point with reduced pressure highlights the importance of specifying the pressure when reporting this value. This relationship is particularly relevant for the vacuum distillation of high-boiling-point compounds like this compound to prevent thermal decomposition.

Experimental Determination of Thermal Properties

Accurate determination of the melting and boiling points of this compound requires standardized and carefully executed experimental procedures.

Melting Point Determination: Capillary Method and Differential Scanning Calorimetry (DSC)

1. Capillary Method: A Visual Approach

This traditional method relies on the visual observation of the phase transition of a small sample in a capillary tube.[8]

Experimental Protocol:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube or a Mel-Temp apparatus).[6]

-

Heating: The bath is heated slowly and uniformly, with constant stirring.[8]

-

Observation: The temperatures at which the first droplet of liquid appears (onset of melting) and at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.[8]

2. Differential Scanning Calorimetry (DSC): A Quantitative Thermal Analysis

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It provides a highly accurate and reproducible determination of the melting point.[10]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Thermal Program: The cell is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The DSC thermogram shows a peak corresponding to the heat absorbed during melting. The onset temperature of this peak is typically reported as the melting point.[11]

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination: Distillation Method

The boiling point of this compound can be accurately determined using the standard test method for the distillation of organic liquids, such as ASTM D1078.[7]

Experimental Protocol (based on ASTM D1078):

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving graduate, and a calibrated thermometer.

-

Sample Charging: A measured volume of this compound is placed in the distillation flask along with boiling chips.

-

Heating: The flask is heated uniformly. The heating rate is adjusted so that the first drop of distillate falls from the condenser in a specified time frame.[5]

-

Temperature Recording: The temperature at which the first drop of distillate is collected is recorded as the initial boiling point. The temperature is monitored throughout the distillation process. For a pure compound, the temperature should remain relatively constant.

-

Pressure Correction: The observed boiling point is corrected to the standard atmospheric pressure (760 mm Hg) using a pressure-temperature nomograph or appropriate equations.

Structure-Property Relationships: The Influence of the Alkyl Chain and Nitrile Group

The thermal properties of this compound are a direct consequence of its molecular structure.

-

The Role of the Long Alkyl Chain: The thirteen-carbon chain contributes significantly to the molecule's relatively high molecular weight. This results in strong van der Waals forces between molecules, which require a substantial amount of thermal energy to overcome, leading to a high boiling point.[7][12] As the length of the alkyl chain increases in the homologous series of n-alkanenitriles, the boiling and melting points also increase due to the greater surface area and stronger intermolecular attractions.[12]

-

The Influence of the Nitrile Group: The cyano group (-C≡N) is highly polar due to the large electronegativity difference between carbon and nitrogen.[13] This polarity results in strong dipole-dipole interactions between this compound molecules.[14] These interactions are stronger than the van der Waals forces alone and contribute significantly to the elevated boiling point compared to a nonpolar alkane of similar molecular weight.

Caption: Phase Transitions of this compound.

Conclusion

The boiling and melting points of this compound are fundamental physical properties that are critical for its application in research and industry. A comprehensive understanding of these thermal characteristics, the methods for their accurate determination, and the underlying structure-property relationships is essential for optimizing synthetic procedures, purification techniques, and the formulation of nitrile-containing products. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this versatile long-chain aliphatic nitrile.

References

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

The Good Scents Company. (n.d.). tridecane nitrile, 629-60-7. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

-

ResearchGate. (2025). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

-

NIST. (n.d.). This compound. National Institute of Standards and Technology. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. National Institutes of Health. Retrieved from [Link]

-

ASTM International. (2019). D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Importance of aliphatic nitriles in pharmaceuticals. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to nitriles. Retrieved from [Link]

-

Student Academic Success Services. (n.d.). Properties and Trends of Organic Compounds. Queen's University. Retrieved from [Link]

-

SlidePlayer. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

ResearchGate. (2025). Application of Nitrile in Drug Design. Retrieved from [Link]

Sources

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 3. C5-C15 n-Alkanes | Sigma-Aldrich [sigmaaldrich.com]

- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. ijpsr.com [ijpsr.com]

- 9. fiveable.me [fiveable.me]

- 10. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. entoxsimplified.com [entoxsimplified.com]

- 13. scribd.com [scribd.com]

- 14. ijnrd.org [ijnrd.org]

Tridecanenitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Tridecanenitrile in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Understanding the Dual Nature of this compound

This compound (C₁₃H₂₅N), also known as dodecyl cyanide, is a long-chain aliphatic nitrile that presents a fascinating case study in solubility.[1][2][3] Its molecular structure is characterized by two distinct features: a long, nonpolar twelve-carbon alkyl chain and a highly polar cyano (-C≡N) functional group. This duality is the cornerstone of its physicochemical behavior and dictates its interactions with various solvents. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is not merely academic; it is fundamental to its application in organic synthesis, formulation development, and as a chemical intermediate.[1][4][5] This guide moves beyond simple statements of "soluble" or "insoluble" to explore the causality behind its solubility profile, providing both theoretical grounding and practical methodologies.

The Physicochemical Profile of this compound

To predict and understand solubility, we must first consider the intrinsic properties of the molecule.

-

Molecular Formula: C₁₃H₂₅N[1]

-

Key Structural Features:

-

Nonpolar Tail: A C₁₂H₂₅ saturated hydrocarbon chain, which is hydrophobic and lipophilic. This long chain imparts significant van der Waals forces.

-

Polar Head: A cyano (-C≡N) group. The triple bond and the high electronegativity of the nitrogen atom create a strong dipole moment, making this end of the molecule polar and capable of engaging in dipole-dipole interactions.[7][8][9]

-

The molecule's overall character is dominated by its long alkyl chain, making it largely nonpolar. However, the polar nitrile group allows for specific interactions with polar solvents that would not be possible for a corresponding alkane like tridecane.

Core Principles Governing Solubility

The solubility of a nitrile is a tale of competing intermolecular forces. The energy released when solute and solvent molecules interact must compensate for the energy required to break the bonds within the pure solute and pure solvent.

-

"Like Dissolves Like": This remains the most critical guiding principle. This compound, being predominantly nonpolar, will dissolve best in nonpolar or weakly polar solvents with which it can establish strong van der Waals interactions.

-

The Role of the Cyano Group: While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[7][8] This allows for some interaction with protic solvents (like alcohols), although this effect is diminished in this compound due to the overwhelming size of the alkyl chain.[7][8]

-

Impact of Chain Length: For aliphatic nitriles, solubility in polar solvents like water decreases dramatically as the carbon chain lengthens.[7][8][10] While ethanenitrile (acetonitrile) is miscible with water, this compound is virtually insoluble.[6][11] The energetic cost of disrupting the strong hydrogen-bonding network of water for the large, nonpolar chain is too high.[7][8]

Solubility Profile of this compound in Common Organic Solvents

While precise, temperature-dependent quantitative data for this compound is not widely published, a reliable qualitative and semi-quantitative profile can be constructed based on its structure and the known behavior of long-chain aliphatic compounds.

Table 1: Expected Solubility of this compound in Various Organic Solvent Classes

| Solvent Class | Representative Solvents | Expected Solubility | Predominant Intermolecular Interaction |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | Van der Waals (Dispersion) Forces |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | Van der Waals & π-π Stacking Interactions |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, Trichloroethylene (TCE) | Highly Soluble / Miscible | Van der Waals & Dipole-Dipole Interactions |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Highly Soluble / Miscible | Van der Waals & Dipole-Dipole Interactions |

| Esters | Ethyl Acetate, Butyl Acetate | Highly Soluble | Van der Waals & Dipole-Dipole Interactions |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Van der Waals & Dipole-Dipole Interactions |

| Alcohols (Short-chain) | Methanol, Ethanol | Moderately to Sparingly Soluble | Hydrogen Bonding (Acceptor), Dipole-Dipole, Van der Waals |

| Alcohols (Long-chain) | 1-Butanol, 1-Octanol | Soluble to Highly Soluble | Van der Waals & Weak Hydrogen Bonding |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderately Soluble | Dipole-Dipole Interactions |

| Water | H₂O | Insoluble [6][11] | Energetically unfavorable disruption of water's H-bonds |

Causality Behind the Data:

-

High Miscibility in Hydrocarbons, Ethers, and Chlorinated Solvents: These solvents are nonpolar or weakly polar. The primary energetic driving force for dissolution is the strong van der Waals interactions between the long alkyl chain of this compound and the solvent molecules.[12][13][14]

-

Moderate Solubility in Short-Chain Alcohols: Solvents like methanol are highly polar and have strong hydrogen-bonding networks. The large nonpolar tail of this compound must disrupt this network, which is energetically costly. The solubility is limited, driven only by the weak hydrogen bond acceptance by the nitrile group and some dipole-dipole interactions.[7]

-

Increased Solubility in Longer-Chain Alcohols: As the alkyl chain of the alcohol solvent (e.g., butanol) increases, the solvent itself becomes more nonpolar. This increases favorable van der Waals interactions with this compound's alkyl chain, enhancing solubility.

Experimental Protocol for Determining Solubility

To establish precise solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique. This protocol provides a self-validating system for generating trustworthy data.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (>98% purity)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Glass vials with PTFE-lined screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method.

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a glass vial. "Excess" ensures that solid or a separate liquid phase of the solute remains after equilibrium is reached.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker bath set to the desired constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. For long-chain molecules, 24-48 hours is recommended. Preliminary kinetic studies can confirm the minimum time required.

-

-

Phase Separation:

-

Stop agitation and allow the vial to rest in the thermostatic bath for at least 12-24 hours. This allows the undissolved this compound to settle, leaving a clear, saturated supernatant.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. The filter removes any microscopic undissolved particles.

-

Record the exact mass of the saturated solution transferred.

-

Dilute the filtered sample to the flask's mark with the same solvent and record the total mass. This creates a sample of known dilution for analysis.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated GC-FID method.

-

Construct a calibration curve and determine the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Back-calculate the concentration of this compound in the original saturated supernatant, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Workflow for Isothermal Solubility Determination

Caption: Workflow for the isothermal shake-flask method.

Applications and Safety Considerations

The solubility characteristics of this compound are pivotal to its utility.

-

Organic Synthesis: Its high solubility in nonpolar solvents makes it an ideal substrate or reagent in reactions carried out in hydrocarbon or ethereal media.[1][5] It serves as a precursor for long-chain amines, amides, and carboxylic acids.[5][15]

-

Formulation: In specialty chemicals, its properties may be leveraged in the formulation of surfactants or detergents, where solubility in an oil phase is critical.[1][16]

Safety: this compound is harmful if swallowed, inhaled, or in contact with skin.[17] It should be handled in a well-ventilated area using appropriate personal protective equipment, including chemical-resistant gloves and splash goggles.[17][18] Store in a cool, dry place in a tightly sealed container.[17]

Conclusion

The solubility of this compound is governed by the pronounced dominance of its long, lipophilic alkyl chain, making it highly soluble in nonpolar and weakly polar organic solvents. The polar cyano group provides a minor locus for interaction with more polar media but is insufficient to overcome the hydrophobicity of the C₁₂ tail, leading to insolubility in water. For the practicing scientist, understanding this dual nature is key to selecting appropriate solvent systems for synthesis, purification, and formulation, ensuring predictable and successful outcomes. The provided experimental protocol offers a robust framework for generating the precise quantitative data required for advanced research and development applications.

References

-

Material Safety Data Sheet - this compound, 98%. Cole-Parmer. [Link]

-

This compound. CAS Common Chemistry. [Link]

-

This compound | C13H25N | CID 12390. PubChem, National Institutes of Health. [Link]

-

Tridec-2-Enenitrile - Material Safety Data Sheet (MSDS). Bedoukian Research. [Link]

-

tridecane nitrile, 629-60-7. The Good Scents Company. [Link]

-

Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

-

Tridecene-2-Nitrile. Givaudan. [Link]

-

an introduction to nitriles. Chemguide. [Link]

-

Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Allen Overseas. [Link]

-

20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Nitriles: Structure, Formula, Properties & Uses. Collegedunia. [Link]

-

The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. LinkedIn. [Link]

-

Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. MDPI. [Link]

-

The Renaissance of Organo Nitriles in Organic Synthesis. PubMed. [Link]

-

Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. Journal of the American Chemical Society. [Link]

-

Product Class 5: Nitriles. Science of Synthesis. [Link]

-

Nitriles- Structure. BYJU'S. [Link]

-

Advancing Organic Synthesis with Specialty Nitriles. LinkedIn. [Link]

-

This compound. MySkinRecipes. [Link]

-

Structures of organic nitrile solvents showing the separated bonds... ResearchGate. [Link]

-

Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. SciSpace. [Link]

-

Solubility of Hydrocarbons in Physical Solvents. Bryan Research & Engineering, LLC. [Link]

-

Alcohols to Nitriles. Chemistry Steps. [Link]

-

Ethers. EBSCO Information Services. [Link]

-

Chlorinated Solvents. U.S. Environmental Protection Agency. [Link]

-

Simple One-Pot Conversion of Alcohols into Nitriles. ResearchGate. [Link]

-

Physical Properties of Ether. Chemistry LibreTexts. [Link]

-

Properties of Esters. Chemistry LibreTexts. [Link]

-

Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. PubMed. [Link]

-

SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. International Union of Pure and Applied Chemistry. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

-

Product Safety Summary on Trichloroethylene. European Chlorinated Solvents Association. [Link]

-

Chlorinated hydrocarbon solvents. ResearchGate. [Link]

-

Chlorinated hydrocarbon solvents. PubMed. [Link]

-

Organic Chemistry - Properties and Nomenclature of Ethers. YouTube. [Link]

-

Solubilities of 2,4,6-Trinitrotoluene in Methanol and Binary Mixtures of Methanol + Water... ResearchGate. [Link]

-

Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures... ResearchGate. [Link]

Sources

- 1. CAS 629-60-7: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C13H25N | CID 12390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 5. researchgate.net [researchgate.net]

- 6. tridecane nitrile, 629-60-7 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. collegedunia.com [collegedunia.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. bre.com [bre.com]

- 13. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 14. researchgate.net [researchgate.net]

- 15. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound [myskinrecipes.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. chemicalbull.com [chemicalbull.com]

Tridecanenitrile in Pseudomonas veronii: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

This technical guide provides an in-depth exploration of the natural occurrence of tridecanenitrile, a long-chain aliphatic nitrile, in the bacterium Pseudomonas veronii. It is intended for researchers, scientists, and drug development professionals interested in microbial secondary metabolism, natural product discovery, and novel antimicrobial agents. This document synthesizes current scientific knowledge to offer a comprehensive overview of the biosynthesis, potential physiological roles, and detailed methodologies for the detection and quantification of this class of compounds.

Introduction: The Emergence of Long-Chain Nitriles as Bacterial Volatiles

The genus Pseudomonas is renowned for its metabolic versatility and its capacity to produce a wide array of secondary metabolites, many of which have significant biological activities.[1][2] These compounds are crucial for the bacteria's survival, facilitating competition in diverse ecological niches.[1] While well-known secondary metabolites from Pseudomonas include phenazines and pyoverdines, recent research has unveiled a novel class of volatile organic compounds (VOCs): long-chain aliphatic nitriles.[3][4]

Pseudomonas veronii, a Gram-negative bacterium found in various environments, has been identified as a producer of these unprecedented natural products.[3][4] Unlike the more commonly studied nitriles involved in cyanide detoxification or plant hormone synthesis, these long-chain variants represent a new area of microbial chemical ecology.[5][6] This guide focuses specifically on this compound as a representative member of this class, detailing its biosynthetic origins and the technical approaches required for its study.

Biosynthesis of this compound in Pseudomonas veronii

The production of this compound in P. veronii is intrinsically linked to the bacterium's primary fatty acid metabolism. The biosynthetic pathway is a multi-step process that diverts fatty acid precursors into the formation of nitriles.[3][4]

The Precursor: Fatty Acid Biosynthesis (FAB)

The journey begins with the de novo synthesis of fatty acids, a fundamental metabolic pathway in bacteria. This process, known as the Type II fatty acid synthase (FASII) system, involves a series of enzymatic reactions that build up the acyl chain. Key enzymes in this pathway include acyl carrier protein (ACP), malonyl-CoA:ACP transacylase (FabD), and various synthases and dehydratases that progressively elongate the carbon chain.[7][8] In Pseudomonas, the fab gene clusters encode the necessary enzymatic machinery for producing a range of fatty acids, including the C13 precursor required for this compound.[7][9]

The Proposed Pathway: From Fatty Acid to Nitrile

The conversion of a fatty acid to a long-chain nitrile in P. veronii is hypothesized to proceed through a two-step conversion following the initial fatty acid synthesis.[3][4]

-

Amidation: The C13 fatty acid (tridecanoic acid or its acyl-CoA/acyl-ACP derivative) is first converted into its corresponding fatty amide, tridecanamide. This step likely involves an amide synthase or a similar enzyme capable of incorporating an amino group.

-

Dehydration: The terminal amide group of tridecanamide is then dehydrated to form the nitrile functional group, yielding this compound. This crucial final step requires a specific dehydratase enzyme. While the exact enzyme responsible in P. veronii has not been fully characterized, this transformation is a known biochemical reaction.[1]

The following diagram illustrates the proposed biosynthetic route.

Physiological and Ecological Role

The production of volatile secondary metabolites like this compound is not a random occurrence; it serves specific functions that provide a competitive advantage to the organism.

Antimicrobial Activity

Research has demonstrated that long-chain aliphatic nitriles produced by P. veronii exhibit antimicrobial properties.[3][4] Some of these compounds have shown activity against multidrug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This suggests that this compound and its analogs may act as chemical defense agents, allowing P. veronii to inhibit the growth of competing microorganisms in its environment. The lipophilic nature of the long alkyl chain could facilitate interaction with and disruption of the cell membranes of other bacteria.

Interspecies Signaling

Volatile organic compounds are increasingly recognized as important molecules in microbial communication. The release of this compound into the environment could serve as a signaling molecule, influencing the behavior of other bacteria, fungi, or even host organisms in its vicinity. The specific role of these nitriles in signaling is an active area of research.

Methodologies for Detection and Quantification

The study of volatile and semi-volatile compounds like this compound requires specialized techniques for extraction and analysis. The following sections provide detailed protocols based on established methodologies for analyzing bacterial VOCs.

Culturing Pseudomonas veronii for Nitrile Production

The production of secondary metabolites is often dependent on culture conditions. While specific optimal conditions for this compound production are still being elucidated, general protocols for secondary metabolite production in Pseudomonas can be applied.

Protocol 4.1.1: Batch Culturing of P. veronii

-

Inoculum Preparation:

-

Streak a cryopreserved stock of P. veronii onto a Luria-Bertani (LB) agar plate and incubate at 30°C for 24-48 hours until single colonies are visible.

-

Inoculate a single colony into 10 mL of Tryptic Soy Broth (TSB) in a 50 mL flask.

-

Incubate at 30°C with shaking at 180 rpm for 16-18 hours to generate a seed culture.

-

-

Production Culture:

-

Inoculate a 250 mL flask containing 50 mL of TSB or a minimal medium (e.g., M9 salts with glucose) with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

-

Incubate at 30°C with shaking at 180 rpm. Secondary metabolite production is often highest during the late logarithmic to stationary phase of growth, typically between 24 and 72 hours.[10]

-